molecular formula C19H20F2N2O3S B2831394 N-(2,5-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021040-77-6

N-(2,5-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2831394
CAS RN: 1021040-77-6
M. Wt: 394.44
InChI Key: SXSBYQJOWBATHD-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as DFP-10825, is a novel compound that has shown potential in scientific research applications.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks for constructing drugs due to their diverse chemical reactivity and biological activity. Researchers have explored various synthetic methods to create substituted piperidines, including cyclization, annulation, and multicomponent reactions . In the context of our compound, scientists investigate its potential as a lead structure for novel drug development. By modifying the substituents on the piperidine ring, they aim to enhance its pharmacological properties, such as binding affinity, selectivity, and metabolic stability.

Spiropiperidines: A Unique Scaffold

Spiropiperidines, characterized by a spiro-fused piperidine ring, have gained attention as a scaffold for drug discovery. Researchers have synthesized spiropiperidine derivatives with diverse functional groups, exploring their biological activities . Our compound’s unique structure may serve as a starting point for designing novel spiropiperidine-based drugs targeting specific receptors or enzymes.

Condensed Piperidines: Bridging Rings

Condensed piperidines involve fusion with other heterocyclic rings, creating complex structures. These compounds often exhibit interesting biological properties. Researchers investigate the synthesis and biological evaluation of condensed piperidines, aiming to discover new therapeutic agents . Our compound’s benzene-sulfonyl-piperidine motif could be a valuable building block for such condensed systems.

Piperidinones: Bioactive Molecules

Piperidinones, containing a ketone group on the piperidine ring, have diverse biological activities. Researchers explore their synthesis and evaluate their potential as antimicrobial, antiviral, or anticancer agents . Our compound’s phenylsulfonyl-piperidinone moiety may contribute to its bioactivity.

Hydrogenation and Functionalization

Efficient methods for hydrogenation and functionalization of piperidines are crucial for drug synthesis. Researchers have developed strategies to introduce various substituents, enhancing drug-like properties . Investigating our compound’s reactivity under different conditions could reveal valuable insights.

Biological Evaluation

Finally, scientists assess the biological activity of synthetic and natural piperidines. In vitro and in vivo studies explore their effects on specific targets, such as receptors, enzymes, or ion channels . Our compound’s difluorophenyl-piperidine core may interact with relevant biomolecules, making it an intriguing candidate for further evaluation.

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c20-14-9-10-17(21)18(12-14)22-19(24)13-15-6-4-5-11-23(15)27(25,26)16-7-2-1-3-8-16/h1-3,7-10,12,15H,4-6,11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSBYQJOWBATHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

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